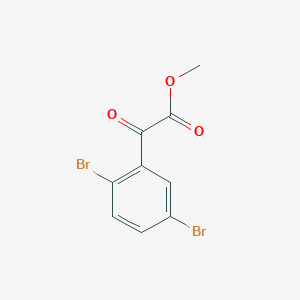

2-(2,5-二溴苯基)-2-氧代乙酸甲酯

描述

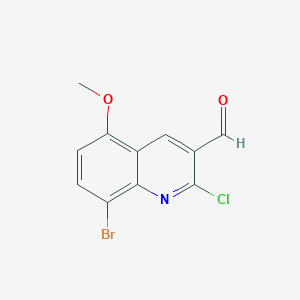

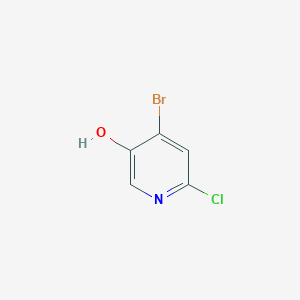

“Methyl 2-(2,5-dibromophenyl)-2-oxoacetate” is a chemical compound with the molecular formula C9H8Br2O2 . It has a molecular weight of 307.97 .

Molecular Structure Analysis

The InChI code for “Methyl 2-(2,5-dibromophenyl)-2-oxoacetate” is 1S/C9H8Br2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 2-(2,5-dibromophenyl)-2-oxoacetate” has a molecular weight of 307.97 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not well-documented in the available literature.科学研究应用

合成和表征

- 有机化学中的合成:2-(2,5-二溴苯基)-2-氧代乙酸甲酯及其相关化合物通常被合成用于有机化学中的各种应用。例如,Ahmed 等人 (2016) 报道了 2-(1-苄基-4-苯基-1H-1,2,3-三唑-5-基)-2-氧代乙酸甲酯的合成,其特征在于光谱方法和 X 射线衍射分析 (Ahmed 等,2016).

生物化学应用

- 在生物化学研究中:2-氧代乙酸甲酯的各种衍生物被合成用于生化研究。例如,已经探索了从海鞘 Polycarpa aurata 合成 2-(4-甲氧基苯基)-2-氧代乙酸甲酯,表明这些化合物在海洋生物化学和药理学中的潜在用途 (周华峰,2007).

药物研究

- 药物开发和医学研究:与 2-(2,5-二溴苯基)-2-氧代乙酸甲酯相关的化合物被用于药物研究。例如,已经报道了各种衍生物的合成和表征,以用于潜在的镇痛和抗炎活性 (Dewangan 等,2015).

作用机制

Target of Action

The primary target of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .

Mode of Action

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate inhibits BTK by binding to its catalytic site within the kinase domain . The compound’s aromatic ring is close to Tyr476, and its substituent group is sandwiched between residues Arg525 and Asp539 . This interaction inhibits the enzymatic activity of BTK, thereby affecting the B-cell antigen receptor signaling pathway .

Biochemical Pathways

The inhibition of BTK affects the B-cell antigen receptor signaling pathway, which can lead to the promotion of apoptosis . This is particularly relevant in the context of B-lineage leukemic cells, where BTK has an anti-apoptotic function .

Pharmacokinetics

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is quickly absorbed, with the time required to reach the maximum plasma drug concentration (tmax) being 10–18 min after intraperitoneal administration . It has an elimination half-life of 17–32 min after intraperitoneal administration at dose levels of 10–50 mg/kg . The compound exhibits a dose-dependent increase in the values of normalized area under the curve and maximum concentration (Cmax), as well as a dose-dependent decrease in clearance values, suggesting a saturable clearance mechanism .

Result of Action

The inhibition of BTK by Methyl 2-(2,5-dibromophenyl)-2-oxoacetate can enhance the sensitivity of BTK+ B-lineage leukemic cells to apoptosis . This can improve the chemotherapy response and survival outcome of mice challenged with BCL-1 leukemia cells .

属性

IUPAC Name |

methyl 2-(2,5-dibromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTVWEDBALFPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)